
2-Chloro-3-(difluoromethyl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-(difluoromethyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of chloro and difluoromethyl groups in this compound enhances its chemical reactivity and potential biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(difluoromethyl)quinoxaline typically involves the condensation of 2-chloroquinoxaline with difluoromethylating agents. One common method includes the reaction of 2-chloroquinoxaline with difluoromethyl sulfonium salts in the presence of a photocatalyst under visible light . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反应分析
Types of Reactions
2-Chloro-3-(difluoromethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Addition Reactions: The difluoromethyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Formation of 2-amino-3-(difluoromethyl)quinoxaline or 2-thio-3-(difluoromethyl)quinoxaline.
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of dihydroquinoxalines.
科学研究应用
2-Chloro-3-(difluoromethyl)quinoxaline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent. The compound’s unique structure allows it to interact with various biological targets.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to modulate biological pathways.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a building block for more complex chemical entities.
作用机制
The mechanism of action of 2-Chloro-3-(difluoromethyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and difluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding domain .
相似化合物的比较
Similar Compounds
- 2-Chloro-3-(trifluoromethyl)quinoxaline
- 2-Chloro-3-(methyl)quinoxaline
- 2-Chloro-3-(phenyl)quinoxaline
Uniqueness
2-Chloro-3-(difluoromethyl)quinoxaline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .
属性
分子式 |
C9H5ClF2N2 |
|---|---|
分子量 |
214.60 g/mol |
IUPAC 名称 |
2-chloro-3-(difluoromethyl)quinoxaline |
InChI |
InChI=1S/C9H5ClF2N2/c10-8-7(9(11)12)13-5-3-1-2-4-6(5)14-8/h1-4,9H |
InChI 键 |
SSWQHSNBYVRJSC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


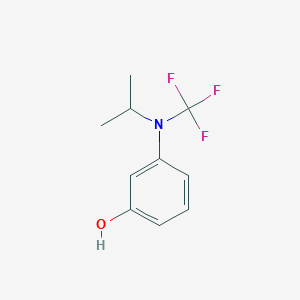
![8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13965097.png)


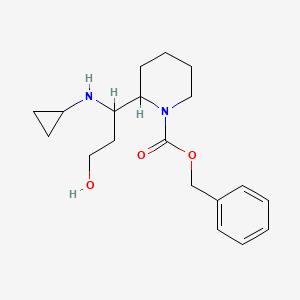

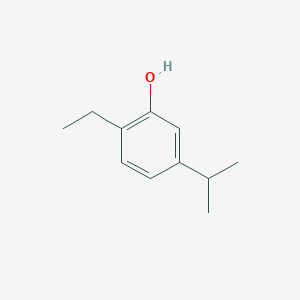
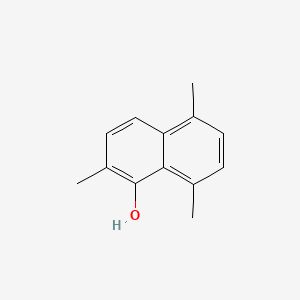
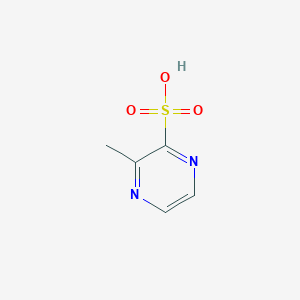
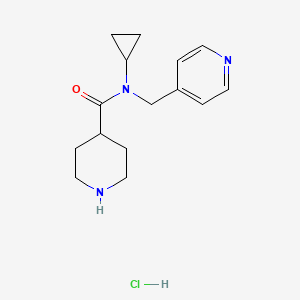
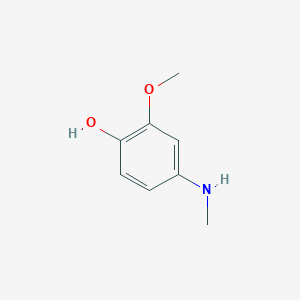
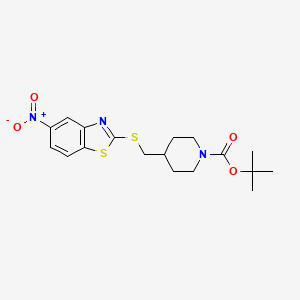
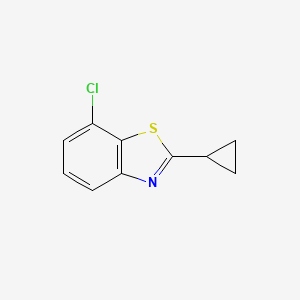
![2-Amino-1-(7-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13965164.png)
